N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide
Description
N-(5-Formyl-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a formyl (-CHO) substituent at the 5th position of the heterocyclic ring and an acetamide (-NHCOCH₃) group at the 2nd position (Figure 1). The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The formyl group introduces polarity and reactivity, distinguishing it from analogs with alkyl, aryl, or sulfur-based substituents.
Properties
Molecular Formula |
C5H5N3O2S |
|---|---|
Molecular Weight |
171.18 g/mol |
IUPAC Name |
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H5N3O2S/c1-3(10)6-5-8-7-4(2-9)11-5/h2H,1H3,(H,6,8,10) |
InChI Key |
PHTQSMAPEHEXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-(5-carboxy-1,3,4-thiadiazol-2-yl)acetamide.
Reduction: N-(5-hydroxymethyl-1,3,4-thiadiazol-2-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Investigated for its antimicrobial and antinociceptive properties
Mechanism of Action
The mechanism of action of N-(5-formyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access . This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the case of glaucoma treatment.
Comparison with Similar Compounds
Substituent Diversity and Physicochemical Properties
The biological and chemical profiles of 1,3,4-thiadiazole-acetamide derivatives are heavily influenced by substituents at the 5th position. Key analogs and their properties are summarized below:
Table 1: Comparative Physicochemical Properties of Selected Thiadiazole-Acetamide Derivatives
Key Observations :
- Formyl Group Impact: The formyl substituent is highly polar and reactive, likely reducing thermal stability compared to non-polar groups like methylthio or benzyl. This may result in lower melting points (e.g., vs. 158–160°C for methylthio derivatives ).
- Sulfamoyl Group (Acetazolamide) : Acetazolamide’s sulfonamide moiety confers strong carbonic anhydrase inhibitory activity, making it clinically relevant for glaucoma and epilepsy . The formyl group’s aldehyde functionality, in contrast, may enable nucleophilic interactions or act as a synthetic intermediate.
Anticancer Activity
- Thioether Derivatives : Compounds with (4-chlorobenzyl)thio (5e) or methylthio (5f) groups exhibit moderate anticancer activity, likely due to hydrophobic interactions with cellular targets .
- Aryl-Substituted Analogs : N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)piperazin-1-yl)acetamide (4g) demonstrated potent anticancer effects against breast cancer (MCF-7) cells, with IC₅₀ values comparable to doxorubicin .
- Formyl Derivative Potential: The formyl group’s electrophilicity may enhance binding to nucleophilic residues in enzymes (e.g., kinases or proteases), though direct anticancer data are lacking.
Apoptosis and Enzyme Inhibition
- Thiadiazole-Thioacetamides : Compounds 3 and 8 () induced apoptosis in glioma cells via Akt inhibition (92.36% and 86.52%, respectively), attributed to π-π interactions and hydrogen bonding .
- Acetazolamide : Inhibits carbonic anhydrase by coordinating zinc ions via its sulfonamide group . The formyl group lacks this metal-chelating ability but may interact with lysine or arginine residues.
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